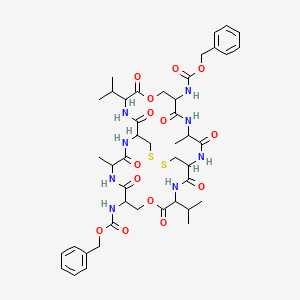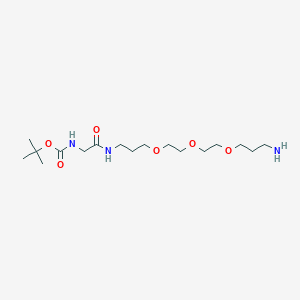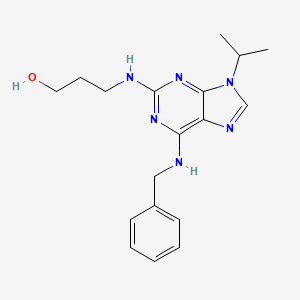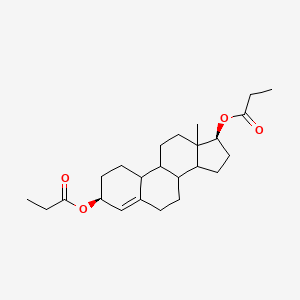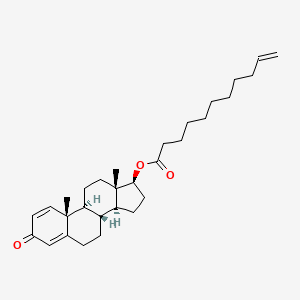
双氨基氧基-PEG1
描述
Bis-aminooxy-polyethylene glycol 1 is a polyethylene glycol derivative containing two aminooxy groups. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The aminooxy groups can be used in bioconjugation, reacting with aldehydes to form oxime bonds or with reductants to form hydroxylamine linkages .
科学研究应用
Bis-aminooxy-polyethylene glycol 1 is widely used in scientific research due to its versatile chemical properties:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the modification of biomolecules for various applications, including protein labeling and immobilization.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology .
作用机制
Target of Action
Bis-aminooxy-PEG1 is a PEG-based PROTAC linker . The primary targets of Bis-aminooxy-PEG1 are the proteins that it is designed to degrade. PROTACs, or Proteolysis-Targeting Chimeras, are molecules that can selectively degrade target proteins within cells . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
Bis-aminooxy-PEG1, as a PROTAC linker, connects the E3 ubiquitin ligase ligand and the target protein ligand . This connection allows the PROTAC molecule to bring the target protein in close proximity to the E3 ubiquitin ligase, which marks the target protein for degradation by the proteasome . This process exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The key biochemical pathway involved in the action of Bis-aminooxy-PEG1 is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. The E3 ubiquitin ligase, which is part of the PROTAC molecule, tags the target protein with ubiquitin. This ubiquitin tag signals the proteasome to degrade the tagged protein .
Pharmacokinetics
As a peg-based compound, bis-aminooxy-peg1 is likely to have good solubility in aqueous media This property could potentially enhance its bioavailability
Result of Action
The primary result of the action of Bis-aminooxy-PEG1 is the selective degradation of target proteins within cells . By bringing the target protein in close proximity to the E3 ubiquitin ligase, the target protein is marked for degradation by the proteasome . This can lead to the reduction or elimination of the target protein’s function within the cell.
Action Environment
The action of Bis-aminooxy-PEG1 is influenced by the intracellular environment. The efficiency of protein degradation can be affected by factors such as the abundance and activity of the E3 ubiquitin ligase and the proteasome, as well as the stability of the PROTAC molecule itself. The hydrophilic PEG spacer in Bis-aminooxy-PEG1 increases its solubility in aqueous media, which could potentially enhance its stability and efficacy .
生化分析
Biochemical Properties
Bis-aminooxy-PEG1 plays a significant role in biochemical reactions, particularly in the formation of PROTAC molecules . It joins two essential ligands, which are crucial for forming PROTAC molecules . This linker enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Cellular Effects
Given its role in the formation of PROTAC molecules, it can be inferred that Bis-aminooxy-PEG1 may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Bis-aminooxy-PEG1 exerts its effects at the molecular level through its aminooxy groups, which can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .
Temporal Effects in Laboratory Settings
It is known that the hydrophilic PEG spacer in Bis-aminooxy-PEG1 increases its solubility in aqueous media , which could potentially influence its stability and degradation over time.
Metabolic Pathways
Bis-aminooxy-PEG1 is involved in the ubiquitin-proteasome system within cells
Transport and Distribution
Given its solubility in aqueous media , it can be inferred that it may be readily transported and distributed within cells.
Subcellular Localization
Given its role in the formation of PROTAC molecules , it can be inferred that it may be localized in areas of the cell where protein degradation occurs.
准备方法
Synthetic Routes and Reaction Conditions
Bis-aminooxy-polyethylene glycol 1 is synthesized by introducing aminooxy groups into a polyethylene glycol backbone. The process involves the reaction of polyethylene glycol with aminooxy reagents under controlled conditions to ensure the formation of stable aminooxy linkages .
Industrial Production Methods
Industrial production of bis-aminooxy-polyethylene glycol 1 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as crystallization or chromatography to remove impurities and achieve the desired product quality .
化学反应分析
Types of Reactions
Oxidation: Bis-aminooxy-polyethylene glycol 1 can undergo oxidation reactions, particularly at the aminooxy groups.
Reduction: The compound can be reduced to form hydroxylamine linkages.
Substitution: It can participate in substitution reactions with aldehydes to form oxime bonds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Aldehydes are commonly used in substitution reactions to form oxime bonds
Major Products Formed
Oxime Bonds: Formed by the reaction with aldehydes.
Hydroxylamine Linkages: Formed by reduction reactions
相似化合物的比较
Similar Compounds
- Bis-aminooxy-polyethylene glycol 2
- Bis-aminooxy-polyethylene glycol 3
- Bis-aminooxy-polyethylene glycol 4
- Bis-aminooxy-polyethylene glycol 7
- Bis-aminooxy-polyethylene glycol 10
Uniqueness
Bis-aminooxy-polyethylene glycol 1 is unique due to its specific molecular weight and the presence of two aminooxy groups, which provide enhanced solubility and reactivity compared to other polyethylene glycol derivatives. Its ability to form stable oxime bonds and hydroxylamine linkages makes it a valuable tool in bioconjugation and drug delivery applications .
属性
IUPAC Name |
O-[2-(2-aminooxyethoxy)ethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O3/c5-8-3-1-7-2-4-9-6/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESQVNWRUDEXNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CON)OCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


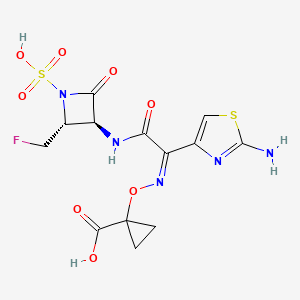
![7-[(3aR,4R,7aS)-4-amino-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B1667347.png)

